Lower Boiling Point Compared to n-Heptane and 3-Methylhexane Alters Solvent Removal and Fractionation Characteristics
3-Ethylpentane exhibits a boiling point of 93.3–94.0 °C at 760 mmHg, which is approximately 5.4 °C lower than that of its linear isomer n-heptane (98.4 °C) and also lower than 3-methylhexane (91.9 °C) [1]. This lower boiling point is a direct consequence of its branched structure, which reduces the surface area available for intermolecular van der Waals interactions [2].
| Evidence Dimension | Boiling point |
|---|---|
| Target Compound Data | 93.3–94.0 °C at 760 mmHg [1] |
| Comparator Or Baseline | n-Heptane: 98.4 °C; 3-Methylhexane: 91.9 °C [1] |
| Quantified Difference | Approximately 5.4 °C lower than n-heptane; 1.4–2.1 °C higher than 3-methylhexane [1] |
| Conditions | Atmospheric pressure (760 mmHg) |
Why This Matters
A 5.4 °C difference in boiling point is critical for applications requiring precise temperature control during solvent evaporation, distillation fractionation, or when designing processes where solvent recovery efficiency and energy consumption are key operational metrics.
- [1] PubChem. 3-Ethylpentane; n-Heptane. CID 12048; CID 8900. Available from: https://pubchem.ncbi.nlm.nih.gov/. View Source
- [2] Siepmann JI, Martin MG. Intermolecular potentials for branched alkanes and the vapour-liquid phase equilibria of n-heptane, 2-methylhexane, and 3-ethylpentane. Molecular Physics. 1997;90(5):687-694. doi:10.1080/002689797172048. View Source
